molecular formula C8H14FNO B12978953 ((2R)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol

((2R)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol

Cat. No.: B12978953
M. Wt: 159.20 g/mol
InChI Key: QAJRFPVPHUYVFE-GVHYBUMESA-N
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Description

((2R)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is a fluorinated organic compound with a unique structure that includes a tetrahydropyrrolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol typically involves the fluorination of a suitable precursor followed by cyclization to form the tetrahydropyrrolizine ring. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

((2R)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, ketones, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ((2R)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its fluorinated structure may contribute to improved pharmacokinetic properties, such as increased half-life and reduced toxicity.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ((2R)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone: A compound with a similar ring structure but lacking the fluorine atom.

    5-Hydroxy-2(5H)-furanone: Another related compound with hydroxyl and furanone functionalities.

Uniqueness

((2R)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications.

Properties

Molecular Formula

C8H14FNO

Molecular Weight

159.20 g/mol

IUPAC Name

[(2R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

InChI

InChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2/t7-,8?/m1/s1

InChI Key

QAJRFPVPHUYVFE-GVHYBUMESA-N

Isomeric SMILES

C1CC2(C[C@H](CN2C1)F)CO

Canonical SMILES

C1CC2(CC(CN2C1)F)CO

Origin of Product

United States

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